(2-methoxyphenyl)hydrazine Hydrochloride
Overview
Description
(2-Methoxyphenyl)hydrazine Hydrochloride, with the chemical formula C7H10ClN2O and CAS registry number 6971-45-5, is a compound known for its applications in various chemical processes. This white to off-white crystalline powder is characterized by its methoxy and hydrazine functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)hydrazine Hydrochloride typically involves the reaction of aniline with hydrochloric acid and sodium nitrite at low temperatures (0-5°C) to form benzenediazonium chloride. This intermediate is then reduced using agents like ammonium sulfate and hydrochloric acid, followed by hydrolysis and acid-precipitation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl)hydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted hydrazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include azobenzenes, aniline derivatives, and substituted hydrazines, which have applications in dye synthesis, pharmaceuticals, and agrochemicals .
Scientific Research Applications
(2-Methoxyphenyl)hydrazine Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)hydrazine Hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, affecting biochemical pathways and cellular processes. The methoxy and hydrazine functional groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylhydrazine Hydrochloride: Similar in structure but with the methoxy group at the para position.
Phenylhydrazine Hydrochloride: Lacks the methoxy group, making it less reactive in certain reactions.
1-(4-Phenoxyphenyl)hydrazine Hydrochloride: Contains a phenoxy group, which alters its chemical properties and applications.
Uniqueness
(2-Methoxyphenyl)hydrazine Hydrochloride is unique due to the position of the methoxy group, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in the synthesis of specific heterocyclic compounds and biologically active molecules .
Properties
IUPAC Name |
(2-methoxyphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECSHXUNOVTAIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1251925-21-9, 6971-45-5 | |
Record name | Hydrazine, (2-methoxyphenyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251925-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, (2-methoxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6971-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6971-45-5 | |
Record name | 6971-45-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-methoxyphenyl)hydrazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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